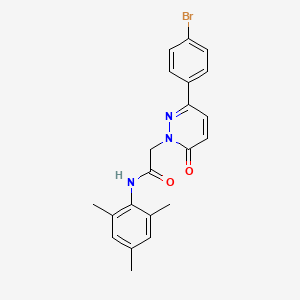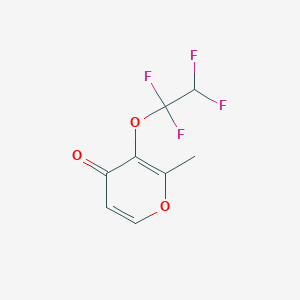
2-methyl-3-(1,1,2,2-tetrafluoroethoxy)-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-3-(1,1,2,2-tetrafluoroethoxy)-4H-pyran-4-one is a synthetic organic compound known for its unique chemical structure and properties. This compound features a pyran ring substituted with a methyl group and a tetrafluoroethoxy group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(1,1,2,2-tetrafluoroethoxy)-4H-pyran-4-one typically involves the reaction of 2-methyl-4H-pyran-4-one with 1,1,2,2-tetrafluoroethanol under acidic or basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps, such as distillation or recrystallization, are often employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-(1,1,2,2-tetrafluoroethoxy)-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The tetrafluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-methyl-3-(1,1,2,2-tetrafluoroethoxy)-4H-pyran-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-methyl-3-(1,1,2,2-tetrafluoroethoxy)-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The tetrafluoroethoxy group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-3-(1,1,2,2-tetrafluoroethoxy)propene
- 2-methyl-3-(1,1,2,2-tetrafluoroethoxy)butane
Uniqueness
Compared to similar compounds, 2-methyl-3-(1,1,2,2-tetrafluoroethoxy)-4H-pyran-4-one stands out due to its unique pyran ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific research and industrial applications where other compounds may not be suitable.
Properties
Molecular Formula |
C8H6F4O3 |
|---|---|
Molecular Weight |
226.12 g/mol |
IUPAC Name |
2-methyl-3-(1,1,2,2-tetrafluoroethoxy)pyran-4-one |
InChI |
InChI=1S/C8H6F4O3/c1-4-6(5(13)2-3-14-4)15-8(11,12)7(9)10/h2-3,7H,1H3 |
InChI Key |
HSPUFUBTYFJNQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C=CO1)OC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


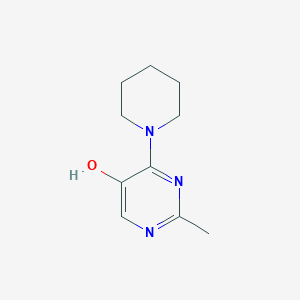
![2-Amino-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxobutanoic acid](/img/structure/B14869272.png)
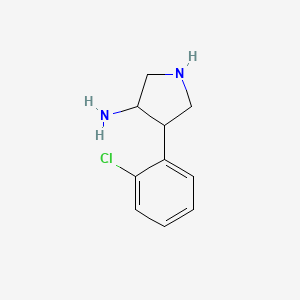
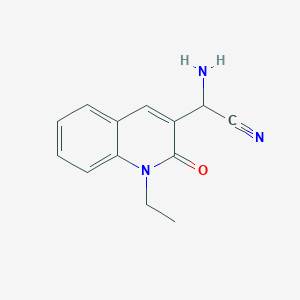
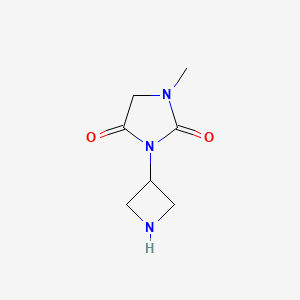
![cyclopropyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B14869292.png)
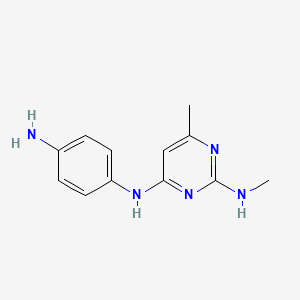
![[5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-chlorobenzoate](/img/structure/B14869306.png)
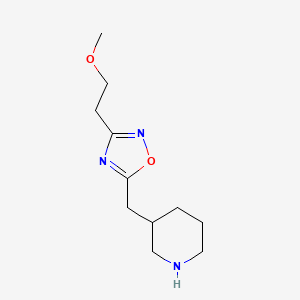
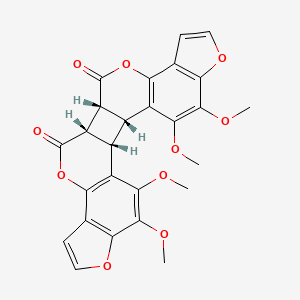
![5-Boc-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-3-boronic Acid Pinacol Ester](/img/structure/B14869315.png)
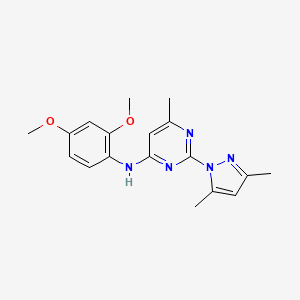
![(3S,10R,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14869336.png)
